8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone
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Overview
Description
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens, and they possess an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of xanthone derivatives may involve optimized synthetic routes that are scalable and cost-effective. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated xanthones, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.
Modulating signaling pathways: Including those related to cell proliferation and apoptosis.
Interacting with cellular components: Such as DNA or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
- 1-Hydroxy-6-methyl-11-methoxy-8-hydroxymethylxanthone
- 8-Hydroxyquinoline derivatives
Comparison: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may offer enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
8-hydroxy-1-(hydroxymethyl)-3-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-8-5-9(7-16)13-12(6-8)19-11-4-2-3-10(17)14(11)15(13)18/h2-6,16-17H,7H2,1H3 |
InChI Key |
KYDDOVSKVVVESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)CO |
Origin of Product |
United States |
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